Benzo[b]thiophene-3-methanol, 7-chloro-

Lipophilicity Chromatographic retention ADME prediction

Benzo[b]thiophene-3-methanol, 7-chloro- (CAS 142181-53-1) is a halogenated benzothiophene derivative bearing a hydroxymethyl group at the 3-position and a chlorine substituent at the 7-position of the fused bicyclic ring system. With a molecular formula of C₉H₇ClOS and a molecular weight of 198.67 g/mol, the compound is formally designated as Sertaconazole EP Impurity C in the European Pharmacopoeia (Ph.

Molecular Formula C9H7ClOS
Molecular Weight 198.67 g/mol
CAS No. 142181-53-1
Cat. No. B124999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-3-methanol, 7-chloro-
CAS142181-53-1
SynonymsSertaconazole impurity C; 
Molecular FormulaC9H7ClOS
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2CO
InChIInChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2
InChIKeyTZFBEHOZYXSGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophene-3-methanol, 7-chloro- (CAS 142181-53-1): Chemical Identity, Pharmacopoeial Status, and Procurement Context


Benzo[b]thiophene-3-methanol, 7-chloro- (CAS 142181-53-1) is a halogenated benzothiophene derivative bearing a hydroxymethyl group at the 3-position and a chlorine substituent at the 7-position of the fused bicyclic ring system . With a molecular formula of C₉H₇ClOS and a molecular weight of 198.67 g/mol, the compound is formally designated as Sertaconazole EP Impurity C in the European Pharmacopoeia (Ph. Eur. monograph 1148) and is used primarily as a reference standard for analytical method development, method validation, and quality control during the manufacture of sertaconazole nitrate active pharmaceutical ingredient and finished dosage forms [1]. Its computed XLogP3-AA of 2.7 and melting point of 93 °C provide measurable physicochemical benchmarks that distinguish it from closely related positional isomers [2].

Why 7-Chlorobenzo[b]thiophene-3-methanol Cannot Be Replaced by Generic Benzothiophene Analogs: The Substituent-Position Imperative


In-class benzothiophene-3-methanol derivatives sharing the C₉H₇ClOS formula are isosteric but not functionally interchangeable. The position of the chlorine substituent governs lipophilicity (XLogP3-AA = 2.7 for the 7-chloro isomer versus LogP = 3.79 for the 5-chloro isomer), melting behaviour (93 °C vs. 86–87 °C), and electronic modulation of the benzothiophene core . Most critically, only the 7-chloro regioisomer is recognized as Sertaconazole EP Impurity C under Ph. Eur. monograph 1148, meaning any other positional isomer fails to meet pharmacopoeial identity criteria for use as a certified reference standard in ANDA submissions, analytical method validation, and batch-release testing [1]. Furthermore, the 7-chloro substitution pattern is the direct synthetic precursor to 3-(bromomethyl)-7-chlorobenzo[b]thiophene (Impurity B), the key alkylating intermediate in sertaconazole manufacture; the 5-chloro, 6-chloro, or non-chlorinated analogs cannot enter this validated synthetic sequence without re-engineering the entire route [2].

Quantitative Differentiation Evidence for Benzo[b]thiophene-3-methanol, 7-chloro- Versus Closest Analogs


Lipophilicity Divergence: 7-Chloro vs. 5-Chloro Isomer XLogP3-AA Comparison

The 7-chloro positional isomer exhibits a computed XLogP3-AA of 2.7, while the 5-chloro isomer (CAS 306934-93-0) has a reported LogP of 3.79 . This 1.09 log-unit difference translates to approximately a 12.3-fold difference in octanol-water partition coefficient, indicating that the 7-chloro isomer is markedly less lipophilic than its 5-chloro counterpart. This divergence directly impacts reversed-phase HPLC retention behaviour under pharmacopoeial conditions and may influence the compound's handling, solubility, and biological partitioning in cell-based assays.

Lipophilicity Chromatographic retention ADME prediction

Melting Point Differentiation: 7-Chloro vs. 5-Chloro Isomer Solid-State Behaviour

The 7-chloro isomer has an experimentally determined melting point of 93 °C, as reported on the Carl Roth technical data sheet [1]. In contrast, the 5-chloro isomer (CAS 306934-93-0) displays a lower melting range of 86–87 °C as listed by multiple independent suppliers . This 6–7 °C difference in melting point is consistent with altered crystal packing forces driven by the distinct position of the chlorine substituent on the benzothiophene scaffold. The higher melting point of the 7-chloro isomer may confer slightly better solid-state stability under ambient storage and transport conditions relevant to reference standard procurement.

Thermal analysis Solid-state characterization Polymorph screening

Pharmacopoeial Identity and Regulatory Acceptance as Sertaconazole EP Impurity C

Under the European Pharmacopoeia (Ph. Eur. monograph 1148 for Sertaconazole Nitrate), the compound (7-chloro-1-benzothiophen-3-yl)methanol is explicitly defined as Sertaconazole EP Impurity C and is required as a system suitability marker in the Related Substances test [1]. The EP monograph specifies a limit of NMT 0.10% for any unspecified impurity and a total impurity limit of NMT 0.3%, with a reporting threshold of 0.05% [1]. By comparison, Impurity A [(1RS)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol] and Impurity B [3-(bromomethyl)-7-chlorobenzo[b]thiophene] are chemically distinct entities that are quantified under the same chromatographic system, each with their own relative retention markers [1]. Only Impurity C possesses the 7-chloro-3-hydroxymethyl-benzothiophene scaffold, making it the sole EP-recognized reference material for tracking residual starting material or hydrolytic degradation product carrying this specific substructure.

Pharmaceutical quality control Pharmacopoeial reference standards ANDA regulatory submission

Synthetic Pathway Specificity: 7-Chloro Substitution as the Exclusive Gateway to Sertaconazole

The 7-chlorobenzo[b]thiophene-3-methanol scaffold is the direct synthetic progenitor of 3-(bromomethyl)-7-chlorobenzo[b]thiophene (Impurity B), which serves as the alkylating agent that etherifies 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol to form sertaconazole [1][2]. The 7-chloro regioisomer is mandated because the chlorine atom at the 7-position (peri to the thiophene sulfur) provides the correct electronic and steric environment for the subsequent radical bromination at the 3-methyl position and the final nucleophilic displacement. The 5-chloro isomer (CAS 306934-93-0) lacks any documented role in sertaconazole synthesis and cannot be processed through the validated manufacturing route without fundamentally altering the reactivity profile at the 3-position . This exclusive synthetic linkage means that the 7-chloro-3-hydroxymethyl compound is the only isomer that can serve as an authentic process impurity marker tracing residual starting material or incomplete conversion in sertaconazole API.

Process chemistry Sertaconazole synthesis Impurity origin tracking

Electronic Modulation: 7-Chloro Electron-Withdrawing Effect on Benzothiophene Core Reactivity

Comparative structural analysis indicates that the chlorine atom at position 7 of the benzothiophene ring exerts an electron-withdrawing inductive effect that counterbalances the electron-donating resonance effect of the 3-hydroxymethyl group [1]. This push-pull electronic configuration is distinct from that of the 5-chloro isomer, where the chlorine is positioned para to the thiophene sulfur and meta to the ring junction, resulting in a different dipole moment and charge distribution across the aromatic system. The 7-chloro arrangement lowers the electron density on the thiophene ring, which can moderate the reactivity of the 3-hydroxymethyl group toward oxidation and influence the compound's stability profile as a reference standard [1]. The 5-chloro isomer, with chlorine farther from the reactive 3-position, lacks this proximal electronic modulation, potentially resulting in faster oxidative degradation of the benzylic alcohol under identical storage conditions.

Electronic effects Structure-activity relationship Thiophene reactivity

Procurement-Driven Application Scenarios for Benzo[b]thiophene-3-methanol, 7-chloro- (CAS 142181-53-1)


Sertaconazole Nitrate ANDA Impurity Profiling and Batch Release Testing

Pharmaceutical quality control laboratories submitting Abbreviated New Drug Applications (ANDAs) for generic sertaconazole nitrate formulations require certified reference standards of Sertaconazole EP Impurity C for HPLC method validation and routine batch-release testing. The European Pharmacopoeia (Ph. Eur. monograph 1148) mandates the use of (7-chloro-1-benzothiophen-3-yl)methanol as the impurity C marker in the Related Substances test, with a reporting threshold of 0.05% and an unspecified impurity limit of NMT 0.10% [1]. Only the 7-chloro positional isomer satisfies this regulatory definition; the 5-chloro isomer, despite sharing the same molecular formula and mass, has no EP monograph status for sertaconazole and cannot be used for pharmacopoeial compliance testing. Laboratories must verify the melting point (93 °C) and chromatographic retention behaviour (consistent with XLogP3-AA = 2.7) upon receipt to confirm isomer identity before use in validated methods.

Sertaconazole Process Development and Impurity Fate-and-Purge Studies

In sertaconazole process chemistry, 7-chlorobenzo[b]thiophene-3-methanol serves as the authentic marker for residual starting material or hydrolytic degradation of the 3-bromomethyl intermediate (Impurity B) [2][3]. The compound's 7-chloro-3-hydroxymethyl substitution pattern is irreplaceable in this context because it is the direct synthetic precursor to the key alkylating agent in the validated sertaconazole manufacturing route. Process chemists conducting fate-and-purge studies must procure the 7-chloro isomer specifically; the 5-chloro isomer is chemically irrelevant to the sertaconazole synthetic pathway and cannot trace the actual process impurities. The compound's melting point (93 °C) and LogP (2.7) provide orthogonal identity verification to prevent costly isomer mix-ups during pilot-scale impurity spiking experiments.

Antifungal Drug Discovery Using Benzothiophene Scaffolds

Medicinal chemistry groups exploring benzothiophene-based antifungal agents may select 7-chlorobenzo[b]thiophene-3-methanol as a synthetic building block specifically because the 7-chloro substitution pattern is validated in the marketed drug sertaconazole, providing a clinically precedented substitution vector . The electron-withdrawing chlorine at position 7 modulates the electronic character of the benzothiophene core differently than the 5-chloro isomer, and the 1.09-unit lower LogP may translate into reduced lipophilicity-driven off-target binding compared to more lipophilic analogs. Researchers designing structure-activity relationship (SAR) studies around the benzothiophene 3-position should be aware that only the 7-chloro isomer provides the direct electronic and steric environment that recapitulates the sertaconazole pharmacophore, making it the preferred starting material for scaffold-hopping campaigns targeting ergosterol biosynthesis inhibition.

Reference Standard Qualification and Pharmacopoeial Method Transfer

Contract research organizations and analytical service providers performing method transfer for sertaconazole impurity methods must procure and qualify Impurity C reference standards against the EP monograph specifications. Key qualification parameters include identity confirmation by melting point (93 °C vs. the 86–87 °C of the 5-chloro isomer), HPLC retention time consistency under EP chromatographic conditions (cyanosilyl silica gel column, acetonitrile/phosphate mobile phase, UV detection at 220 nm), and purity assessment (≥95% as specified by reputable suppliers) [1][4]. The melting point difference of 6–7 °C between the 7-chloro and 5-chloro isomers provides a rapid, equipment-minimal identity test that can be performed immediately upon receipt, before committing the reference standard to costly chromatographic qualification runs.

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